molecular formula C9H5F4N B1302407 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile CAS No. 242812-09-5

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1302407
CAS No.: 242812-09-5
M. Wt: 203.14 g/mol
InChI Key: ODNBTVLWRJNGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile. This nomenclature precisely describes the molecular architecture, indicating the presence of an acetonitrile group attached to a phenyl ring that bears both a fluorine substituent at the 5-position and a trifluoromethyl group at the 2-position relative to the acetonitrile attachment point. The structural representation can be expressed through multiple chemical notation systems that provide comprehensive molecular description.

The compound's structural identity is further characterized by its International Chemical Identifier notation, expressed as InChI=1S/C9H5F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2. This standardized representation provides a complete description of the molecular connectivity and atomic arrangement. The Simplified Molecular Input Line Entry System notation is documented as Fc1ccc(c(CC#N)c1)C(F)(F)F, offering an alternative linear representation of the molecular structure that facilitates database searches and computational applications.

The three-dimensional structural conformation reveals the spatial arrangement of the fluorine atoms and trifluoromethyl group relative to the phenyl ring and acetonitrile moiety. The InChI Key identifier ODNBTVLWRJNGCS-UHFFFAOYSA-N serves as a unique molecular fingerprint that enables unambiguous identification across chemical databases and research platforms.

Properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBTVLWRJNGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372175
Record name 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242812-09-5
Record name 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 242812-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures to handle the reagents and by-products.

Chemical Reactions Analysis

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetonitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Addition Reactions: The compound can also participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetonitrile Derivatives

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Purity Physical State CAS Number Key Applications
5-Fluoro-2-(trifluoromethyl)phenylacetonitrile 5-F, 2-CF₃ 203.14 95% Liquid 242812-09-5 Pharmaceuticals, agrochemicals
5-Chloro-2-(trifluoromethyl)phenylacetonitrile 5-Cl, 2-CF₃ ~217.59 (estimated) 97% Solid/Liquid* 2778126 (PubChem) Organic intermediates
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile 2-F, 4-CF₃ 203.14 N/A N/A 239087-10-6 Specialty chemical synthesis
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile 5-F, 2-OCF₃ 219.14 97% N/A N/A Fluorinated polymer precursors
3,5-Bis(trifluoromethyl)phenylacetonitrile 3-CF₃, 5-CF₃ 263.12 N/A N/A 302911-99-5 High-performance materials

*Estimated based on chlorine’s atomic mass.

Electronic and Reactivity Differences

  • Fluorine vs. Chlorine : The chloro analog (CAS: 2778126) has a heavier substituent but lower electronegativity compared to fluorine, reducing its electron-withdrawing effect. This results in slower reaction kinetics in SNAr (nucleophilic aromatic substitution) compared to the fluoro derivative .
  • Positional Isomerism : Moving the trifluoromethyl group from the 2- to 4-position (e.g., 2-Fluoro-4-CF₃ analog) alters steric hindrance, affecting regioselectivity in coupling reactions .
  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile introduces stronger electron-withdrawing effects and increased hydrolytic stability, making it suitable for harsh reaction conditions .

Biological Activity

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound with significant biological activity, primarily due to its unique structural features, including a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9_9H5_5F4_4N, with a molecular weight of 203.14 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various pharmaceutical applications.

The biological activity of this compound is linked to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated structure is believed to increase binding affinity due to the electronic effects imparted by the fluorine atoms. Although the precise mechanisms remain to be fully elucidated, studies suggest that the compound may modulate various biochemical pathways, contributing to its potential as an enzyme inhibitor and in protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties. The compound has been utilized in studies focusing on enzyme-ligand interactions, demonstrating potential as a lead compound for developing inhibitors against various targets.

Antimicrobial Activity

In vitro studies have shown that compounds structurally related to this compound possess antimicrobial properties. For instance, related trifluoromethyl compounds have demonstrated moderate activity against pathogens such as Candida albicans and Escherichia coli, indicating that similar activity might be expected from this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

Study Findings Reference
Antimicrobial ActivityModerate activity against Candida albicans and Bacillus cereus; MIC values lower than some FDA-approved drugs.
Enzyme InhibitionEnhanced binding affinity observed in enzyme assays; potential for drug development.
Structure-Activity Relationship (SAR)Inclusion of trifluoromethyl groups significantly increases potency in various assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation using fluorinated precursors. For example, ortho-fluorinated benzyl halides can react with acetonitrile derivatives under basic conditions. Optimization involves varying solvents (e.g., DMF or THF), catalysts (e.g., KF/Al₂O₃), and temperature (80–120°C) to maximize yield . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -60 ppm for CF₃ groups; aromatic fluorine δ ~ -110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 232.05 (C₁₀H₆F₄N) with fragmentation patterns indicating loss of CN or CF₃ groups .
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-F (~1200 cm⁻¹) validate functional groups .

Q. How does the reactivity of this compound differ in nucleophilic vs. electrophilic environments?

  • Methodology : The electron-withdrawing CF₃ and fluorine groups deactivate the aromatic ring, limiting electrophilic substitution. Nucleophilic attacks (e.g., hydrolysis to carboxylic acids) occur preferentially at the nitrile group. Kinetic studies under acidic/basic conditions (e.g., H₂SO₄ or NaOH) track reaction rates via HPLC or titration .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential cyanide release during decomposition. Storage at 2–8°C in inert atmospheres (Ar/N₂) prevents degradation. Refer to SDS guidelines for spill management and first aid (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in derivatization. Molecular docking simulations assess interactions with biological targets (e.g., enzymes), enabling rational design of bioactive analogs .

Q. What mechanistic insights explain contradictions in reported yields for its synthesis?

  • Methodology : Discrepancies often arise from trace moisture or impurity-driven side reactions. Controlled experiments with anhydrous solvents and in situ IR monitoring of intermediate formation can isolate variables. Statistical analysis (e.g., factorial design) identifies critical factors (e.g., reagent purity, stirring rate) affecting reproducibility .

Q. How do steric and electronic effects influence its participation in cross-coupling reactions?

  • Methodology : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃). Steric hindrance from the CF₃ group slows coupling at the ortho position, verified by comparing reaction rates with non-fluorinated analogs via GC-MS .

Q. What advanced analytical methods resolve structural ambiguities in fluorinated analogs?

  • Methodology : Single-crystal X-ray diffraction confirms bond angles and substituent orientations. Dynamic NMR (DNMR) at variable temperatures detects rotational barriers in trifluoromethyl groups, resolving conformational isomers .

Q. How is this compound applied in materials science?

  • Methodology : As a fluorinated building block, it enhances hydrophobicity in polymers. Solubility parameters (Hansen solubility spheres) guide its incorporation into coatings. Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >250°C) for high-performance applications .

Data Contradiction Analysis

  • Example : Conflicting melting points in literature may stem from polymorphic forms or impurities. Recrystallization in different solvents (hexane vs. ethyl acetate) followed by DSC analysis identifies stable polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.